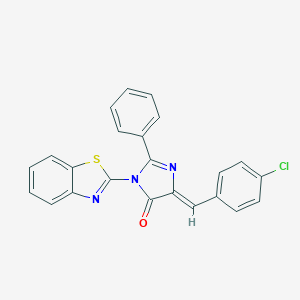![molecular formula C13H18N2S4 B296089 Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate, also known as DMMDA, is a chemical compound that has been widely used in scientific research. It is a member of the dithioimidocarbonate family of compounds, which are known for their diverse biological activities. DMMDA has been studied extensively for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience.
作用機序
The mechanism of action of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to interact with a variety of biological targets, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the activity of these molecules, which can result in a wide range of biological effects.
Biochemical and Physiological Effects:
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to have antioxidant and anti-inflammatory properties. These effects make Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate a potentially useful therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its ease of synthesis. It can be prepared using standard laboratory techniques and is relatively inexpensive. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate. One area of interest is the development of new synthetic methods for producing Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate and related compounds. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate could be further studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate could be used as a tool for studying various biological processes, including enzyme activity and protein-protein interactions.
合成法
The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate involves the reaction of 4-(methylthio)-2-methylphenyl isothiocyanate with bis(dimethylsulfide)amine in the presence of a base. The resulting product is a yellow crystalline solid that is purified by recrystallization. The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学的研究の応用
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been used in a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its potential use in the synthesis of new organic compounds. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
特性
分子式 |
C13H18N2S4 |
|---|---|
分子量 |
330.6 g/mol |
IUPAC名 |
N-[4-[bis(methylsulfanyl)methylideneamino]-3-methylphenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C13H18N2S4/c1-9-8-10(14-12(16-2)17-3)6-7-11(9)15-13(18-4)19-5/h6-8H,1-5H3 |
InChIキー |
STVYRTATTHCUCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
正規SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
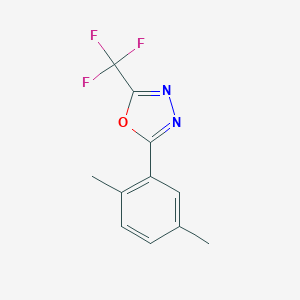
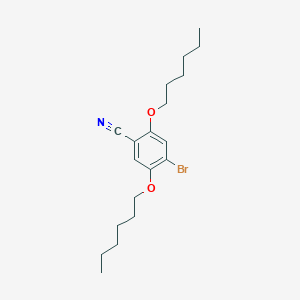
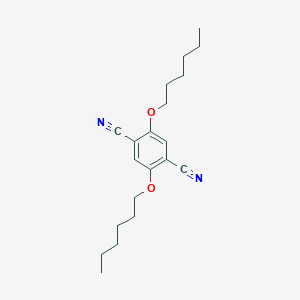
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
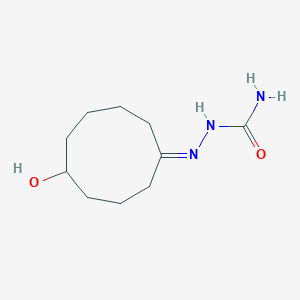
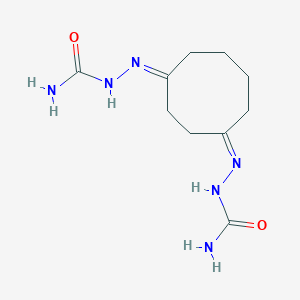
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
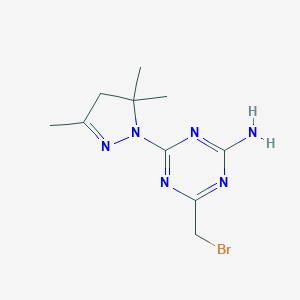
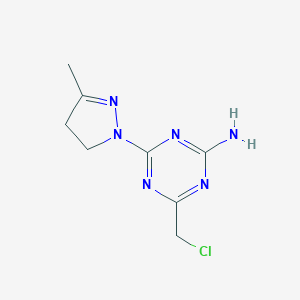
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
